2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID
Overview
Description
2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID is a complex organic compound with a molecular formula of C₁₆H₁₅N₃O₂S This compound features a pyrido[1,2-a][1,3]benzimidazole core, which is a fused heterocyclic system known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrido[1,2-a][1,3]benzimidazole core, followed by the introduction of the cyano and propyl groups through nucleophilic substitution reactions. The final step often involves the thiolation of the intermediate compound to introduce the sulfanyl group, followed by the acylation to form the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group and the heterocyclic core play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Benzimidazole derivatives: Compounds with a benzimidazole core, known for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness: 2-[(4-CYANO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)SULFANYL]ACETIC ACID is unique due to its fused heterocyclic system, which combines the properties of both pyridine and benzimidazole
Properties
IUPAC Name |
2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-5-11-8-15(23-10-16(21)22)20-14-7-4-3-6-13(14)19-17(20)12(11)9-18/h3-4,6-8H,2,5,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEMSRCSPHMHKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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